molecular formula C10H15IN2O2 B1397843 4-Iodo-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole CAS No. 879487-88-4

4-Iodo-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole

Cat. No.: B1397843
CAS No.: 879487-88-4
M. Wt: 322.14 g/mol
InChI Key: HVRQFISDBJZTGY-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerged from the broader historical evolution of pyrazole chemistry, which traces its origins to the late 19th century when Ludwig Knorr first coined the term "pyrazole" in 1883. The foundational work of Hans von Pechmann in 1898, who synthesized pyrazole from acetylene and diazomethane, established the classical methodologies that would later inspire more sophisticated synthetic approaches. The specific iodination methodologies applicable to pyrazole derivatives have evolved significantly over the past century, with early approaches relying on classical iodine-iodide systems that provided variable yields depending on the electronic nature of the pyrazole substituents.

The emergence of modern synthetic protocols for iodinated pyrazoles gained momentum through the development of oxidative iodination methods using elemental iodine in combination with oxidants such as ceric ammonium nitrate, which demonstrated improved efficiency even with electron-withdrawing substituents. More recently, innovative approaches utilizing potassium iodate as an iodinating agent in combination with diphenyl diselenide catalysts under acidic conditions have provided convenient access to 4-iodo-1-aryl-1H-pyrazoles, representing valuable intermediates for various coupling reactions. These methodological advances have directly contributed to the practical synthesis of complex derivatives such as this compound, where the tetrahydropyran protecting group strategy adds an additional layer of synthetic sophistication.

The incorporation of tetrahydropyran protective groups in pyrazole chemistry represents a more recent development that has enhanced the versatility of these heterocyclic systems in multi-step synthetic sequences. The tetrahydropyran moiety serves dual purposes: providing protection for reactive hydroxyl functionalities during synthetic manipulations and contributing to improved solubility characteristics that facilitate purification and handling procedures. This protective group strategy has become particularly valuable in the synthesis of pharmaceutical intermediates where selective protection and deprotection sequences are essential for achieving target molecular architectures.

Significance in Heterocyclic Chemistry

The significance of this compound within the broader context of heterocyclic chemistry stems from its unique combination of structural features that exemplify several important principles in modern organic chemistry. Pyrazoles, as five-membered heterocycles containing two adjacent nitrogen atoms, represent one of the most extensively studied classes of nitrogen-containing heterocycles due to their aromatic character and diverse reactivity patterns. The pyrazole framework exhibits remarkable stability toward oxidizing and reducing agents while maintaining sufficient reactivity for selective functionalization at specific positions, particularly the 4-position where electrophilic substitution readily occurs.

The introduction of iodine at the 4-position of the pyrazole ring significantly enhances the synthetic utility of this heterocyclic system by providing a versatile handle for cross-coupling reactions. Iodinated pyrazoles serve as excellent substrates for palladium-catalyzed coupling reactions, including Suzuki, Sonogashira, and Stille couplings, which enable the construction of complex molecular architectures through carbon-carbon and carbon-heteroatom bond formation. The enhanced reactivity imparted by the iodine substituent reflects the weak carbon-iodine bond strength and the excellent leaving group properties of iodide, making these compounds particularly valuable in synthetic chemistry applications.

The tetrahydropyran substituent contributes additional dimensions to the compound's significance by providing both protective group functionality and conformational considerations that influence molecular recognition processes. The six-membered tetrahydropyran ring adopts chair conformations that can significantly impact the overall three-dimensional structure of the molecule, potentially affecting its interaction with biological targets or its behavior in crystalline environments. Furthermore, the ether linkage connecting the tetrahydropyran moiety to the pyrazole ring introduces flexibility that can be advantageous in optimizing molecular properties for specific applications.

The compound's structural complexity also reflects important principles in medicinal chemistry, where the combination of aromatic heterocycles with protective groups and halogen substituents represents a common strategy for developing bioactive molecules. Pyrazole derivatives have demonstrated extensive biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making halogenated variants particularly attractive for pharmaceutical research. The specific structural features present in this compound position it as a potential precursor for the development of novel therapeutic agents through appropriate synthetic modifications.

Classification within Pyrazole Derivatives

The classification of this compound within the broader family of pyrazole derivatives reveals its position as a member of several important subcategories that define its chemical and biological properties. Primarily, this compound belongs to the class of halogenated pyrazoles, specifically 4-iodopyrazoles, which represent a significant subset of pyrazole derivatives distinguished by their enhanced reactivity and synthetic versatility. The 4-position substitution pattern places this compound among the regioisomers that exhibit the most favorable reactivity profiles for subsequent chemical transformations, particularly cross-coupling reactions that are fundamental to modern synthetic chemistry.

Within the broader classification scheme, this compound also falls under the category of N-substituted pyrazoles, where the nitrogen atom at the 1-position bears a substituted ethyl chain rather than a simple alkyl or aryl group. This N-substitution pattern is particularly significant because it eliminates the tautomeric behavior observed in unsubstituted pyrazoles, providing a single, well-defined structural entity that exhibits consistent chemical properties. The specific nature of the N-substituent, featuring an ethyl chain terminated with a tetrahydropyran ether, places this compound among the protected alcohol derivatives of pyrazole systems, reflecting its likely role as a synthetic intermediate rather than a final target compound.

Classification Category Structural Feature Chemical Implications
Halogenated Pyrazoles 4-Iodo substitution Enhanced reactivity for cross-coupling
N-Substituted Pyrazoles 1-Position ethyl chain Elimination of tautomerism
Protected Alcohol Derivatives Tetrahydropyran ether Synthetic intermediate character
Five-Membered Heterocycles Pyrazole core Aromatic stability and reactivity

The compound also represents an example of functionalized heterocycles that incorporate multiple reactive sites within a single molecular framework. The presence of both the reactive iodine substituent and the potentially removable tetrahydropyran protecting group creates opportunities for sequential synthetic transformations that can lead to diverse structural modifications. This dual functionality is characteristic of advanced synthetic intermediates designed for complex multi-step synthesis sequences commonly encountered in pharmaceutical and materials chemistry applications.

From a pharmacological perspective, this compound can be classified among the pyrazole derivatives that have been extensively investigated for biological activity, although its specific protective group substitution pattern suggests its primary role as a synthetic precursor rather than a direct bioactive agent. The iodinated pyrazole framework has been associated with various biological activities, including monoamine oxidase inhibition, where halogen substitution patterns significantly influence both potency and selectivity. The structural features present in this compound align with design principles commonly employed in the development of selective enzyme inhibitors and receptor modulators.

Research Objectives and Scope

The research objectives surrounding this compound encompass multiple dimensions of chemical investigation, reflecting its potential as both a synthetic intermediate and a subject of fundamental chemical study. Primary research objectives focus on developing efficient synthetic methodologies for accessing this compound and related analogs, with particular emphasis on optimizing reaction conditions that maximize yield and selectivity while minimizing environmental impact. The scope of synthetic research includes investigating novel iodination strategies that can be applied to pyrazole substrates bearing sensitive functional groups, such as the tetrahydropyran ether present in this compound.

Contemporary research efforts have expanded to include systematic studies of cross-coupling reactions utilizing this compound as a coupling partner, with investigations encompassing Suzuki-Miyaura, Sonogashira, and other palladium-catalyzed transformations that can convert the carbon-iodine bond into new carbon-carbon or carbon-heteroatom linkages. These studies aim to establish comprehensive reaction profiles that define optimal conditions for various coupling partners, including the effects of steric hindrance from the bulky N-substituent and electronic influences from the pyrazole ring system. The research scope extends to mechanistic investigations that seek to understand the fundamental reactivity patterns governing these transformations and their dependence on specific structural features.

Research Domain Specific Objectives Expected Outcomes
Synthetic Methodology Optimize iodination protocols Improved yields and selectivity
Cross-Coupling Chemistry Establish reaction scope Expanded synthetic utility
Mechanistic Studies Understand reactivity patterns Predictive synthetic models
Structure-Activity Analysis Correlate structure with properties Design principles for analogs

The research scope also encompasses detailed structural characterization studies aimed at establishing comprehensive spectroscopic and crystallographic profiles for this compound and its derivatives. These investigations utilize advanced analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to provide definitive structural assignments and conformational analyses. The objectives of these studies extend beyond simple identification to include detailed investigations of molecular dynamics, intermolecular interactions, and solid-state packing arrangements that influence physical properties and reactivity.

Properties

IUPAC Name

4-iodo-1-[2-(oxan-2-yloxy)ethyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15IN2O2/c11-9-7-12-13(8-9)4-6-15-10-3-1-2-5-14-10/h7-8,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRQFISDBJZTGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCN2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201183116
Record name 4-Iodo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-pyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879487-88-4
Record name 4-Iodo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879487-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction:

  • Starting Material: Pyrazole or substituted pyrazole derivatives
  • Reagent: Iodine (I₂) or iodine monochloride (ICl)
  • Conditions: Usually carried out in polar aprotic solvents such as acetonitrile or DMF at room temperature or slightly elevated temperatures
  • Outcome: Selective iodination at the 4-position of pyrazole

Example:

A typical method involves stirring pyrazole with iodine in the presence of a base (e.g., potassium carbonate) in acetonitrile, leading to the formation of 4-iodo-pyrazole.

Alkylation with 2-(Tetrahydro-2H-pyran-2-yloxy)ethyl Chloride

The next step introduces the ether linkage via nucleophilic substitution:

  • Reagent: 2-(Tetrahydro-2H-pyran-2-yloxy)ethyl chloride or bromide
  • Base: Potassium carbonate or sodium hydride
  • Solvent: Acetone or DMF
  • Conditions: Reflux under inert atmosphere to facilitate nucleophilic substitution at the pyrazole nitrogen or carbon (depending on the substitution pattern)

This step results in the formation of the ether linkage, yielding the protected hydroxyethyl chain attached to the pyrazole ring.

Iodination and Purification

The iodination step is often performed on the pyrazole ring prior to ether formation or after, depending on the synthetic route. When performed after ether formation, the process involves:

  • Reagents: Iodine source (I₂) with an oxidizing agent such as potassium iodate or N-iodosuccinimide (NIS)
  • Conditions: Mild heating or room temperature with stirring
  • Purification: Column chromatography using silica gel with suitable eluents (e.g., ethyl acetate/hexanes) to isolate the desired iodinated compound

Final Purification and Characterization

The final compound is purified via recrystallization or chromatography. Characterization techniques such as NMR, MS, and IR are employed to confirm structure and purity.

Data Summary Table: Preparation Methods

Step Description Reagents Solvent Conditions Yield Notes
1 Iodination of pyrazole I₂, K₂CO₃ Acetonitrile Room temp to 50°C ~80% Selective at 4-position
2 Ether formation 2-(Tetrahydro-2H-pyran-2-yloxy)ethyl chloride, K₂CO₃ Acetone/DMF Reflux 75-85% Protecting group stability
3 Post-ether iodination I₂, NIS or KIO₃ Acetonitrile Mild heating 70-80% On ether intermediate
4 Purification Silica gel chromatography - Ambient - Ensures high purity

Research Findings and Notes

  • The iodination step is highly selective when performed in polar aprotic solvents with controlled temperature, minimizing side reactions.
  • The use of tetrahydropyranyl protecting groups facilitates subsequent reactions and improves overall yields.
  • The overall synthetic route emphasizes mild conditions to preserve functional groups and avoid degradation.
  • Recent modifications include employing N-iodosuccinimide (NIS) for milder iodination, which has been shown to improve selectivity and yield.

Chemical Reactions Analysis

4-Iodo-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Iodo-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s iodine and THP-O-ethyl groups contrast with brominated analogues (e.g., 7e, 9e) and phosphorus-containing derivatives . Iodine’s larger atomic radius may enhance reactivity in cross-coupling reactions compared to bromine .
  • Synthetic Yields : Brominated derivatives (e.g., 7e: 49%, 9e: 25%) suggest challenging syntheses, though data for the target compound’s yield is unavailable .

Iodo-Pyrazole Derivatives with Alternative Protecting Groups

Table 2: Physicochemical and Functional Comparisons

Compound Name Protecting Group/Substituent Molecular Weight (g/mol) Key Applications/Notes Reference
4-Iodo-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole THP-O-ethyl 322.14 Research reagent; discontinued commercially
4-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole SEM (trimethylsilyl ethoxy methyl) N/A Used in Suzuki-Miyaura couplings
4-Iodo-1-(prop-2-yn-1-yl)-1H-pyrazole Propargyl 232.02 Potential click chemistry applications

Key Observations :

  • Protecting Groups : The THP-O-ethyl group in the target compound offers stability under acidic conditions, whereas SEM and propargyl groups enable orthogonal reactivity in metal-catalyzed reactions .
  • Commercial Availability : The target compound’s discontinued status contrasts with SEM- and propargyl-substituted analogues, which remain accessible .

Physicochemical and Spectral Comparisons

  • Melting/Boiling Points : Data gaps exist for the target compound, but brominated analogues (e.g., 7e, 9e) are reported as oils, suggesting low crystallinity .
  • NMR Signatures : The δ<sup>31</sup>P-NMR shifts in phosphorus-containing derivatives (e.g., 7e: 83.7, 9e: 38.1) highlight electronic differences compared to the iodine-substituted pyrazole .

Biological Activity

4-Iodo-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole is an organic compound with the molecular formula C10H15IN2O2C_{10}H_{15}IN_2O_2 and a molecular weight of 322.14 g/mol. It is characterized by its unique structure, which includes a pyrazole ring substituted with an iodine atom and a tetrahydro-2H-pyran-2-yloxyethyl group. This compound has garnered interest due to its potential biological activities, including antifungal, anti-inflammatory, and antitumor properties.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The iodine substituent and the pyrazole ring are crucial for its reactivity and binding affinity to various enzymes and receptors. This interaction modulates enzymatic activities and influences several biochemical pathways, making it a subject of interest in medicinal chemistry.

Antifungal Activity

Research has shown that derivatives of pyrazole compounds, including this compound, exhibit notable antifungal properties. For instance, studies have demonstrated that certain pyrazole carboxamides possess significant antifungal activity against various phytopathogenic fungi. The efficacy of these compounds is often measured using mycelium growth inhibition methods, with some derivatives achieving EC50 values as low as 0.37 µg/mL against specific fungal strains .

Antitumor Activity

Pyrazole derivatives are recognized for their antitumor potential. A review highlighted that several pyrazole compounds show inhibitory activity against key cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase. These compounds can effectively disrupt cancer cell proliferation and survival pathways . The structure-activity relationship (SAR) studies indicate that modifications in the pyrazole structure can enhance its potency against various cancer cell lines.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been documented in multiple studies. The compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation makes it a potential candidate for developing anti-inflammatory drugs .

Study on Antifungal Activity

A study focused on the antifungal activity of synthesized pyrazole carboxamides demonstrated that specific derivatives exhibited significant inhibition against fungi such as Alternaria porri and Rhizoctonia solani. The study utilized a series of structural modifications to optimize the antifungal activity, revealing that certain substitutions led to enhanced efficacy .

Antitumor Research

In another study, researchers explored the antitumor effects of various pyrazole derivatives, including those similar to this compound. The findings indicated that these compounds could effectively inhibit tumor growth in vitro, with some achieving IC50 values in the nanomolar range against certain cancer cell lines .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole StructureModerate antifungal activity
4-Iodo-1-(2-(oxan-2-yloxy)ethyl)-1H-pyrazole StructurePotential anti-inflammatory effects
4-Iodo-3-(phenyl)-1H-pyrazole N/ANotable antitumor activity

The unique substitution pattern of this compound contributes to its distinct biological properties compared to other pyrazole derivatives.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Iodo-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole, and how is regioselectivity controlled during iodine introduction?

  • Methodological Answer : The compound can be synthesized via regioselective functionalization of pyrazole precursors. For example, N-Tosylhydrazones (e.g., derived from ketones) react with alkynes under transition-metal catalysis to form pyrazole cores. The iodine substituent is introduced via electrophilic iodination or halogen-exchange reactions. To ensure regioselectivity at the 4-position, steric and electronic directing groups (e.g., tetrahydro-2H-pyran-2-yloxyethyl) are critical. Reaction conditions (e.g., solvent polarity, temperature) and catalyst choice (e.g., Ru-based systems) also influence selectivity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is essential:

  • ¹H NMR : Identifies protons on the pyrazole ring (δ ~6.5–7.5 ppm) and the tetrahydropyran (THP) ether moiety (δ ~3.4–4.0 ppm for oxyethyl groups).
  • ¹³C NMR : Confirms iodinated carbons (C-I typically δ ~90–100 ppm) and THP carbons (δ ~60–80 ppm).
  • HRMS : Validates molecular formula (C₁₀H₁₄IN₂O₂, exact mass 338.01 g/mol) .
    • X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated for related pyrazole derivatives .

Advanced Research Questions

Q. How does the tetrahydro-2H-pyran-2-yloxyethyl group influence the compound’s stability and reactivity in cross-coupling reactions?

  • Methodological Answer : The THP ether acts as a protecting group for the hydroxyl moiety, enhancing solubility in organic solvents and preventing unwanted side reactions (e.g., oxidation). However, under acidic conditions (e.g., HCl/THF), the THP group can hydrolyze, releasing the free alcohol. In cross-coupling (e.g., Suzuki-Miyaura), the iodine at C4 serves as a leaving group, enabling substitution with boronic acids. The bulky THP-oxyethyl group may sterically hinder coupling at C4, requiring optimized ligands (e.g., Pd(PPh₃)₄) and elevated temperatures .

Q. What strategies mitigate competing side reactions during functionalization of the pyrazole core?

  • Methodological Answer : Key strategies include:

  • Protection/Deprotection : Use THP or tert-butyldimethylsilyl (TBS) groups to shield reactive sites.
  • Catalyst Screening : Test Pd, Cu, or Ni catalysts for coupling efficiency. For example, Ru photocatalysts enable decarboxylative alkylation without harsh conditions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCE/HFIP mixtures) improve reaction homogeneity and reduce byproducts .
    • Monitor reaction progress via TLC or LC-MS to isolate intermediates and adjust conditions in real-time.

Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack. Molecular docking studies evaluate interactions with biological targets (e.g., CRF-1 receptors, as seen in pyrazole-based antagonists). QSAR models correlate structural features (e.g., iodine’s electronegativity, THP’s steric bulk) with activity, guiding derivative design .

Data Contradictions and Validation

Q. Discrepancies in reported synthetic yields: How to troubleshoot and validate protocols?

  • Methodological Answer : Variability in yields (e.g., 63% vs. 86% in similar Ru-catalyzed syntheses ) may arise from:

  • Purity of Starting Materials : Ensure N-Tosylhydrazones and iodinating agents (e.g., NIS) are freshly prepared.
  • Oxygen Sensitivity : Use inert atmospheres (N₂/Ar) for metal-catalyzed steps.
  • Chromatography Conditions : Optimize silica gel column gradients (e.g., hexane/EtOAc vs. DCM/MeOH) to recover polar intermediates.
    • Reproduce protocols from peer-reviewed journals (e.g., Journal of Medicinal Chemistry) and validate with spectroscopic benchmarks .

Experimental Design Considerations

Q. What are the critical parameters for scaling up synthesis while maintaining purity?

  • Methodological Answer :

  • Batch Size : Start with 1–5 mmol scales to optimize conditions before kilogram-scale production.
  • Purification : Replace column chromatography with recrystallization (e.g., methanol/water mixtures) or centrifugal partition chromatography for cost efficiency .
  • Quality Control : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and impurity profiles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Iodo-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole
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4-Iodo-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole

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